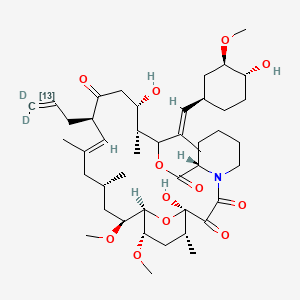
FK-506-13C,D2 (Major) (Tacrolimus)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FK-506-13C,D2 (Major) (Tacrolimus) is a synthetic derivative of tacrolimus, a potent immunosuppressant used primarily to prevent organ transplant rejection. Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. The compound FK-506-13C,D2 is labeled with stable isotopes of carbon and deuterium, making it useful for various analytical and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FK-506-13C,D2 involves the incorporation of stable isotopes into the tacrolimus molecule. This process typically starts with the fermentation of Streptomyces tsukubaensis to produce tacrolimus. The isotopic labeling is achieved through a series of chemical reactions that replace specific hydrogen and carbon atoms with deuterium and carbon-13, respectively. The exact reaction conditions and reagents used can vary, but they generally involve:
Fermentation: Culturing Streptomyces tsukubaensis to produce tacrolimus.
Isotopic Labeling: Using deuterated and carbon-13 labeled reagents to replace specific hydrogen and carbon atoms in the tacrolimus molecule.
Purification: Isolating the labeled compound through chromatographic techniques.
Industrial Production Methods
Industrial production of FK-506-13C,D2 follows a similar process but on a larger scale. The fermentation process is optimized for maximum yield, and the isotopic labeling is carried out using high-purity reagents. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product’s purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
FK-506-13C,D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield reduced forms of the lactone ring.
Aplicaciones Científicas De Investigación
FK-506-13C,D2 has numerous applications in scientific research, including:
Chemistry: Used as an internal standard for quantifying tacrolimus in various samples using techniques like gas chromatography and liquid chromatography-mass spectrometry.
Biology: Studied for its effects on cellular processes, particularly in immunology and cell signaling pathways.
Medicine: Investigated for its potential therapeutic uses beyond immunosuppression, such as in treating autoimmune diseases.
Industry: Utilized in the development of new analytical methods and quality control processes for pharmaceutical products.
Mecanismo De Acción
FK-506-13C,D2 exerts its effects by binding to an immunophilin known as FK506 binding protein (FKBP12). This complex inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT), thereby blocking T-cell activation and the production of interleukin-2. This mechanism is crucial for its immunosuppressive properties.
Comparación Con Compuestos Similares
Similar Compounds
Cyclosporin A: Another potent immunosuppressant with a similar mechanism of action but different molecular structure.
Rapamycin: Shares a similar molecular class and mechanism but has distinct pharmacological properties.
Uniqueness
FK-506-13C,D2 is unique due to its isotopic labeling, which allows for precise analytical measurements and studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
Propiedades
Fórmula molecular |
C44H69NO12 |
|---|---|
Peso molecular |
807.0 g/mol |
Nombre IUPAC |
(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1/i1+1D2 |
Clave InChI |
QJJXYPPXXYFBGM-IZJLAASTSA-N |
SMILES isomérico |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
SMILES canónico |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)
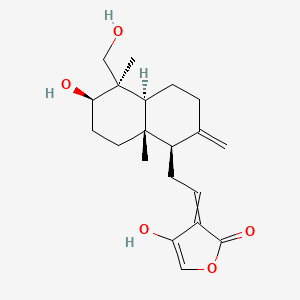
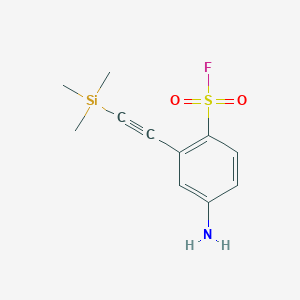

![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)
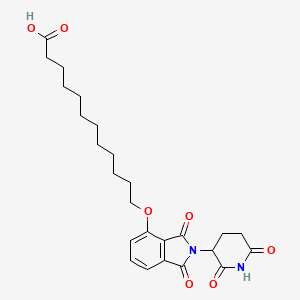

![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
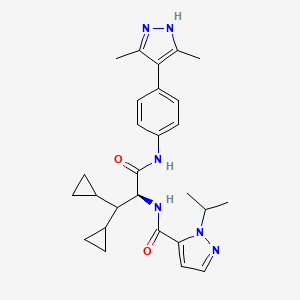
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)

